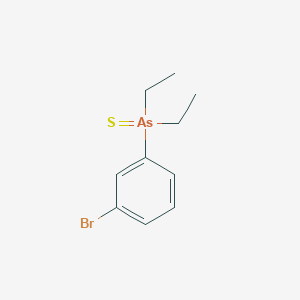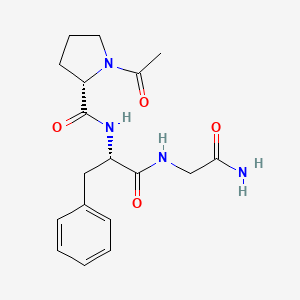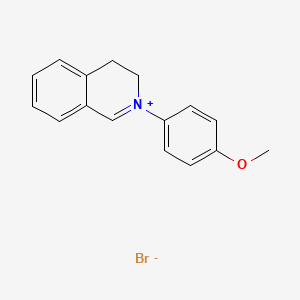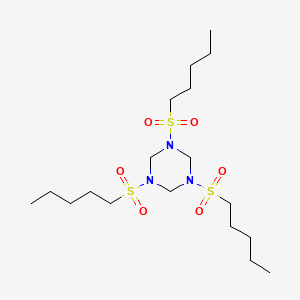
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazinanes. This compound is characterized by the presence of three pentylsulfonyl groups attached to a triazinane ring. Triazinanes are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane typically involves the reaction of triazinane with pentylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Triazinane+3Pentylsulfonyl chloride→this compound+3HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazinanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong hydrogen bonds with biological molecules, leading to changes in their structure and function. Additionally, the triazinane ring can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
- 1,3,5-Tris(phenylsulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(methylsulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(butylsulfonyl)-1,3,5-triazinane
Comparison: 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane is unique due to the presence of pentyl groups, which provide increased hydrophobicity compared to shorter alkyl chains. This property can enhance its solubility in organic solvents and its ability to interact with hydrophobic biological targets. Additionally, the longer alkyl chains may influence the compound’s reactivity and stability in various chemical reactions.
Propiedades
Número CAS |
56221-19-3 |
|---|---|
Fórmula molecular |
C18H39N3O6S3 |
Peso molecular |
489.7 g/mol |
Nombre IUPAC |
1,3,5-tris(pentylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H39N3O6S3/c1-4-7-10-13-28(22,23)19-16-20(29(24,25)14-11-8-5-2)18-21(17-19)30(26,27)15-12-9-6-3/h4-18H2,1-3H3 |
Clave InChI |
XUSLATRAPHDCEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCS(=O)(=O)N1CN(CN(C1)S(=O)(=O)CCCCC)S(=O)(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


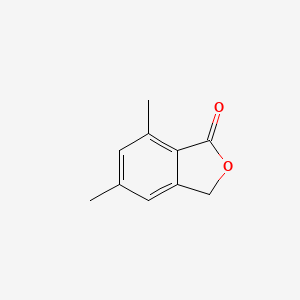
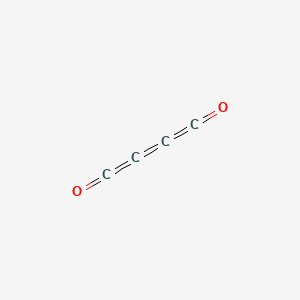

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)



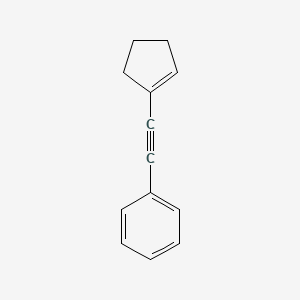

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
